

physical and chemical properties of 3-phenylcyclobutanecarboxylic acid

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An In-Depth Technical Guide to 3-Phenylcyclobutanecarboxylic Acid

Introduction: The Rising Prominence of the Cyclobutane Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount. Among these, the cyclobutane motif has emerged as a significantly underutilized yet highly valuable framework.^[1] Its unique puckered conformation, increased bond p-character, and relative metabolic stability make it an attractive component for designing new therapeutic agents.^{[1][2]} This guide focuses on a key exemplar of this class: **3-phenylcyclobutanecarboxylic acid**.

3-Phenylcyclobutanecarboxylic acid serves as a vital building block in organic synthesis. Its structure combines a rigid cyclobutane core with a phenyl group and a reactive carboxylic acid handle, offering multiple points for diversification. The presence of stereoisomers—cis and trans—further expands its utility, allowing for fine-tuned control over the spatial arrangement of substituents, a critical factor in optimizing drug-target interactions.^[2] This document provides a comprehensive overview of the physical and chemical properties of **3-phenylcyclobutanecarboxylic acid**, its synthesis, reactivity, and its burgeoning role in the development of next-generation pharmaceuticals.

Physicochemical Properties

The fundamental physical and chemical characteristics of **3-phenylcyclobutanecarboxylic acid** are crucial for its application in synthesis and drug design. These properties are summarized in the table below. It is important to note that while experimental data for specific isomers is available, some properties for the general structure are predicted values based on computational models.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ O ₂	[3]
Molecular Weight	176.21 g/mol	[3]
CAS Number	66016-28-2 (unspecified stereochemistry)	N/A
16204-48-1 (cis-isomer)	N/A	
1570-98-5 (trans-isomer)	N/A	
Appearance	Solid	
Boiling Point	330.9 ± 31.0 °C (Predicted)	N/A
Density	1.195 ± 0.06 g/cm ³ (Predicted)	N/A
pKa	4.67 ± 0.40 (Predicted)	N/A
5.985 (in 50% Ethanol at 25°C for cis-isomer)	[3]	
Solubility	Generally soluble in organic solvents like ethanol, toluene, and diethyl ether. Limited solubility in water, which decreases with increasing hydrocarbon content.	[4]

Stereochemistry: The Cis and Trans Isomers

The substitution pattern on the cyclobutane ring of **3-phenylcyclobutanecarboxylic acid** gives rise to two diastereomers: cis and trans. In the cis-isomer, the phenyl and carboxyl groups are on the same face of the ring, while in the trans-isomer, they are on opposite faces. This stereochemical difference is not trivial; it significantly impacts the molecule's overall shape, dipole moment, and how it can interact with biological targets.[\[2\]](#)

The choice between the cis or trans isomer is a critical design element in medicinal chemistry. For instance, fixing the orientation of key pharmacophoric groups can lead to dramatic differences in binding affinity and biological activity.[\[1\]](#)

Caption: 2D representations of cis and trans isomers of **3-phenylcyclobutanecarboxylic acid**.

Spectroscopic Analysis

Characterization of **3-phenylcyclobutanecarboxylic acid** relies on standard spectroscopic techniques. The expected spectral features are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

- O-H Stretch: A very broad absorption is expected in the $2500\text{-}3300\text{ cm}^{-1}$ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[\[5\]](#)
- C=O Stretch: A strong, sharp absorption should appear between 1710 cm^{-1} (for the hydrogen-bonded dimer) and 1760 cm^{-1} (for the monomer).[\[5\]](#)
- C-H Stretches: Absorptions just above 3000 cm^{-1} correspond to the aromatic C-H bonds, while those just below 3000 cm^{-1} are from the aliphatic C-H bonds of the cyclobutane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon skeleton and stereochemistry.

- ^1H NMR:
 - Aromatic Protons: Signals for the phenyl group protons will appear in the aromatic region, typically between 7.0 and 7.5 ppm.

- Cyclobutane Protons: The aliphatic protons on the cyclobutane ring will produce complex multiplets between 2.0 and 4.0 ppm. The exact chemical shifts and coupling constants will differ between the cis and trans isomers.
- Carboxyl Proton: The acidic proton of the -COOH group will appear as a broad singlet far downfield, usually above 10 ppm, and its position can be concentration-dependent.[6]

- ^{13}C NMR:
 - Carbonyl Carbon: The carboxyl carbon signal is typically found in the 170-185 ppm range.
 - Aromatic Carbons: Signals for the phenyl carbons will appear between 125 and 150 ppm.
 - Aliphatic Carbons: The sp^3 -hybridized carbons of the cyclobutane ring will have signals in the upfield region, generally between 20 and 50 ppm.[7]

Mass Spectrometry (MS)

In electron impact mass spectrometry (EI-MS), the molecular ion peak (M^+) would be observed at an m/z corresponding to the molecular weight of the molecule (176.21). Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the cyclobutane ring.

Synthesis and Reactivity

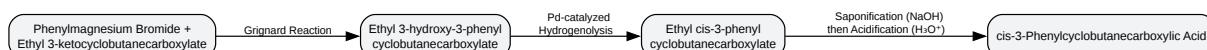
A General Synthetic Approach

A robust method for synthesizing **cis-3-phenylcyclobutanecarboxylic acid** and its derivatives involves a multi-step sequence starting from readily available materials.[3] The causality behind this pathway lies in the strategic construction of the cyclobutane ring followed by the installation and modification of the required functional groups.

Protocol: Synthesis of **cis-3-Phenylcyclobutanecarboxylic Acid**[3]

- Grignard Reaction: An appropriate arylmagnesium bromide (e.g., phenylmagnesium bromide) is reacted with ethyl 3-ketocyclobutanecarboxylate. This step forms a tertiary alcohol intermediate. The ketone carbonyl is a strong electrophile that readily accepts the nucleophilic attack from the Grignard reagent.

- Hydrogenolysis: The resulting tertiary alcohol is subjected to palladium-catalyzed hydrogenolysis. This reaction removes the hydroxyl group, reducing it to a C-H bond and yielding the ethyl ester of **3-phenylcyclobutanecarboxylic acid**.
- Saponification: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidic workup. This is a classic ester-to-acid conversion.
- Stereochemical Confirmation: The cis configuration of the product can be definitively established through oxidation with ruthenium tetroxide, which cleaves the phenyl ring and yields *cis*-1,3-cyclobutanedicarboxylic acid.[3][8]



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Caption: Synthetic workflow for **cis-3-phenylcyclobutanecarboxylic acid**.

Chemical Reactivity

The reactivity of **3-phenylcyclobutanecarboxylic acid** is dominated by its carboxyl group, which undergoes reactions typical of carboxylic acids.[9]

- Salt Formation: As an acid, it readily reacts with bases (e.g., NaOH, amines) to form carboxylate salts.[9]
- Esterification: It can be converted to esters through reactions like the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst).[10]
- Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride with SOCl_2 or using coupling agents like DCC) and then reacted with amines to form amides.[10]
- Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the carboxylic acid to the corresponding primary alcohol, (3-phenylcyclobutyl)methanol.[10]

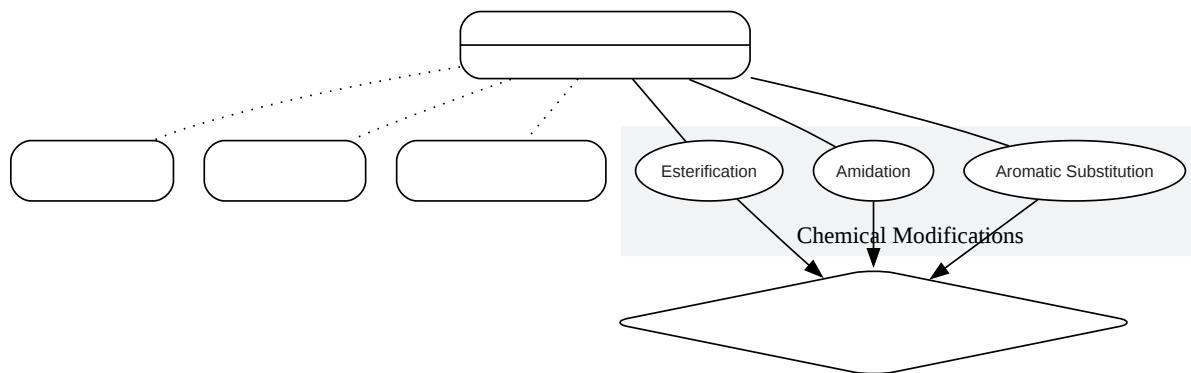
The reactivity of carboxylic acid derivatives generally follows the order: acid chlorides > anhydrides > esters > amides.[\[11\]](#) This hierarchy is governed by the stability of the leaving group; weaker bases are better leaving groups, leading to more reactive derivatives.[\[12\]](#)

Applications in Drug Discovery

The rigid, three-dimensional nature of the cyclobutane ring makes it a privileged scaffold in drug design.[\[13\]](#) It serves as a non-planar bioisostere for other groups, such as phenyl rings or alkenes, and can improve pharmacokinetic properties by increasing metabolic stability and reducing planarity.[\[1\]](#)[\[14\]](#)

3-Phenylcyclobutanecarboxylic acid and its derivatives are valuable intermediates for synthesizing complex molecules with therapeutic potential.

- Conformational Restriction: The cyclobutane core locks the relative orientation of the phenyl and carboxyl groups, which can be advantageous for optimizing binding to a specific protein target.[\[1\]](#)
- Improved Physicochemical Properties: Incorporating a cyclobutane scaffold can enhance properties like solubility and membrane permeability compared to larger, more flexible cycloalkanes.
- Novel Chemical Space: As an underrepresented motif in drug libraries, cyclobutane-containing molecules provide access to novel areas of chemical space, increasing the chances of discovering first-in-class therapeutics.[\[2\]](#)[\[15\]](#)



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